REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Sb](Cl)(Cl)Cl.[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1>N1C=CC=CC=1>[O:14]1[CH2:15][CH2:16][CH2:17][CH:18]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[N:4]([CH:15]2[CH2:16][CH2:17][CH2:18][O:14]2)[C:5]1=[O:8].[O:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8]
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
antimony trichloride
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 17 hours
|
Duration
|
17 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
the insoluble matters were separated by a filtration
|
Type
|
DISTILLATION
|
Details
|
Chloroform was distilled off from the filtrate
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a column chromatography
|
Type
|
ADDITION
|
Details
|
mixture of chloroform and acetone = 8 : 1 (V/V) as a developing medium)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=O)N(C(=O)C(=C1)F)C1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 68% |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |